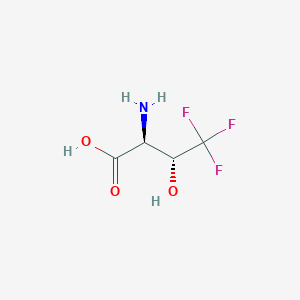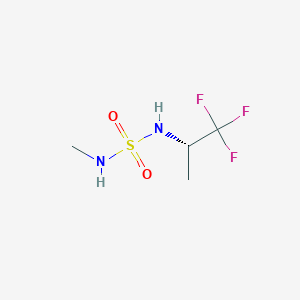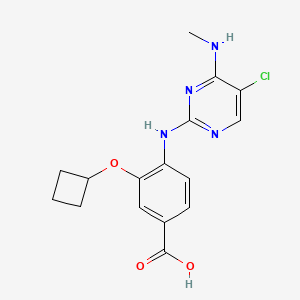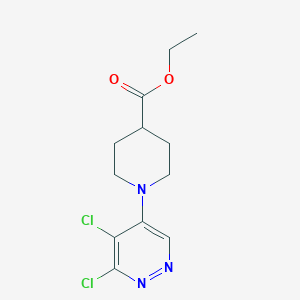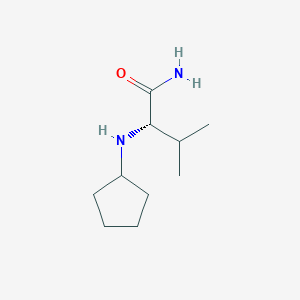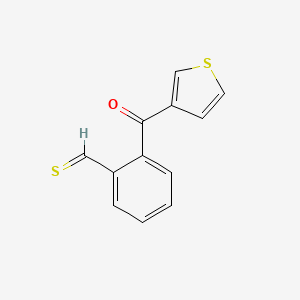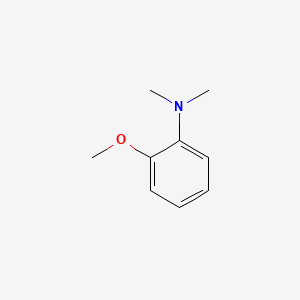
Benzenamine, 2-methoxy-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-methoxy-N,N-dimethyl-: is an organic compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.2056 g/mol . It is also known by other names such as Benzene, 1-methoxy-2-dimethylamino- and 2-Methoxy-N,N-dimethylaniline . This compound is characterized by the presence of a methoxy group (-OCH₃) and a dimethylamino group (-N(CH₃)₂) attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-methoxy-N,N-dimethyl- typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-methoxyaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation of the amino group.
Industrial Production Methods: Industrial production of Benzenamine, 2-methoxy-N,N-dimethyl- often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, 2-methoxy-N,N-dimethyl- can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitric acid, sulfuric acid, elevated temperatures.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Benzenamine, 2-methoxy-N,N-dimethyl- is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Biology: In biological research, this compound is used as a reagent in the synthesis of bioactive molecules and as a probe to study enzyme-catalyzed reactions.
Industry: In the industrial sector, Benzenamine, 2-methoxy-N,N-dimethyl- is used in the production of polymers, resins, and coatings. It is also employed as a stabilizer and additive in various chemical processes .
Mécanisme D'action
The mechanism of action of Benzenamine, 2-methoxy-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and dimethylamino groups enhance its binding affinity and selectivity towards specific targets. The compound can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Benzenamine, N,N-dimethyl-: Lacks the methoxy group, resulting in different chemical and biological properties.
Benzenamine, 2-methoxy-: Lacks the dimethylamino group, affecting its reactivity and applications.
Benzenamine, 4-methoxy-N,N-dimethyl-: The position of the methoxy group is different, leading to variations in its chemical behavior and uses.
Uniqueness: Benzenamine, 2-methoxy-N,N-dimethyl- is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
700-75-4 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
2-methoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C9H13NO/c1-10(2)8-6-4-5-7-9(8)11-3/h4-7H,1-3H3 |
Clé InChI |
XQFJDFIHJKPUEL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


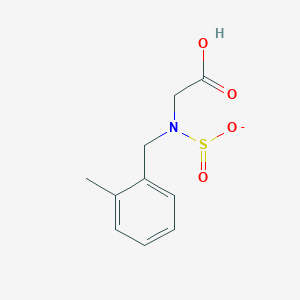

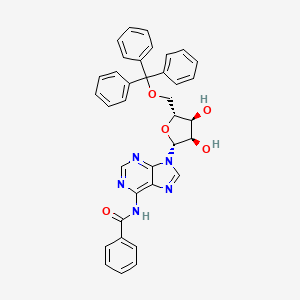
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
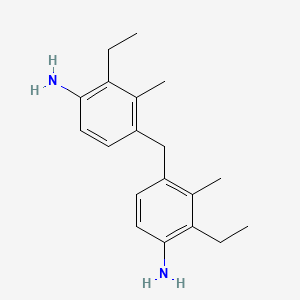
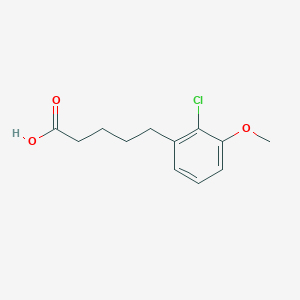

![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
